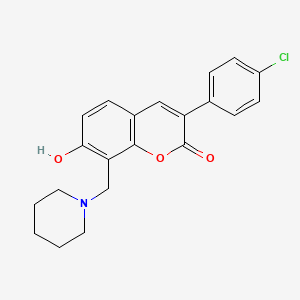
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a crucial role in regulating cell growth and division.
作用机制
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that binds to ligands, such as epidermal growth factor (EGF), on the cell surface. Ligand binding induces receptor dimerization and activation of the intracellular tyrosine kinase domain, leading to downstream signaling pathways that regulate cell growth and division. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP binding and subsequent tyrosine phosphorylation of the receptor and downstream signaling molecules.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to have potent anti-tumor effects in vitro and in vivo. In cancer cells, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one inhibits EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells. In animal models of cancer, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of EGFR signaling pathways. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor, which allows for the restoration of EGFR activity upon removal of the inhibitor. However, one limitation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in in vivo experiments.
未来方向
For the study of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one include the development of more potent and selective EGFR inhibitors, as well as the investigation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one in combination with other targeted therapies for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one as a tool compound for the study of EGFR signaling pathways and downstream effects on cellular processes, such as metabolism and autophagy, is an area of ongoing research.
合成方法
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 8-amino-1-piperidinylmethanol in the presence of a base to form the corresponding amide. Cyclization of the amide with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst yields 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one.
科学研究应用
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in a variety of cancers, including breast, lung, and colon cancer, and plays a critical role in tumor growth and progression. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as EGFR has been implicated in the pathogenesis of these diseases.
属性
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-16-7-4-14(5-8-16)17-12-15-6-9-19(24)18(20(15)26-21(17)25)13-23-10-2-1-3-11-23/h4-9,12,24H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFIZICCOJKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)
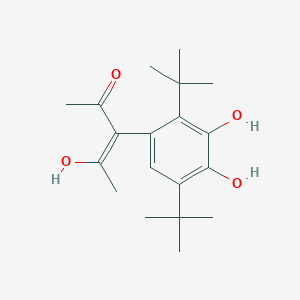
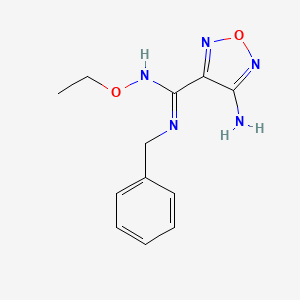
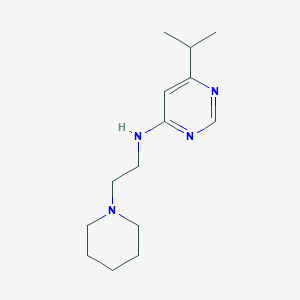
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)
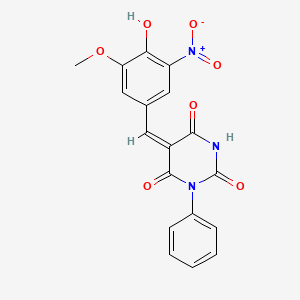
![N-(3-acetylphenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5914927.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)
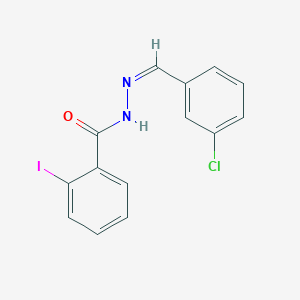
![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)